molecular formula C9H7BrO3 B2624638 5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde CAS No. 109486-09-1

5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde

Cat. No.: B2624638
CAS No.: 109486-09-1
M. Wt: 243.056
InChI Key: PLGQWZJIJNUBEW-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde is an organic compound with the molecular formula C9H7BrO3 and a molecular weight of 243.06 g/mol . It is also known by its IUPAC name, 5-bromo-2-methoxyisophthalaldehyde . This compound is characterized by the presence of a bromine atom, a methoxy group, and two aldehyde groups attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde typically involves multi-step organic reactions. One efficient method involves starting from commercially available materials and proceeding through a series of reactions, including bromination and formylation . The overall yield of this synthesis can range from 60-70% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The production process involves careful control of reaction conditions, such as temperature and pH, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom and methoxy group can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-2-methoxybenzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-13-9-6(4-11)2-8(10)3-7(9)5-12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGQWZJIJNUBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1C=O)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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